5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole

Physical property Formulation Solid-phase synthesis

5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole (CAS 1559067-55-8) is a trisubstituted 1,2,4-triazole building block bearing a bromine atom at the 5-position, a methyl group at N-1, and a trifluoromethyl group at the 3-position. It has a molecular formula of C₄H₃BrF₃N₃, a molecular weight of 229.99 g/mol, and is commercially supplied as a solid at room temperature with a typical purity of 95%.

Molecular Formula C4H3BrF3N3
Molecular Weight 229.99 g/mol
CAS No. 1559067-55-8
Cat. No. B1378224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
CAS1559067-55-8
Molecular FormulaC4H3BrF3N3
Molecular Weight229.99 g/mol
Structural Identifiers
SMILESCN1C(=NC(=N1)C(F)(F)F)Br
InChIInChI=1S/C4H3BrF3N3/c1-11-3(5)9-2(10-11)4(6,7)8/h1H3
InChIKeyICJZTZADIAJBQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole (CAS 1559067-55-8): Physicochemical Identity and Procurement Baseline


5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole (CAS 1559067-55-8) is a trisubstituted 1,2,4-triazole building block bearing a bromine atom at the 5-position, a methyl group at N-1, and a trifluoromethyl group at the 3-position [1]. It has a molecular formula of C₄H₃BrF₃N₃, a molecular weight of 229.99 g/mol, and is commercially supplied as a solid at room temperature with a typical purity of 95% . The compound contains no hydrogen bond donors (HBD = 0), five hydrogen bond acceptors, and a topological polar surface area of 30.7 Ų, placing it within favorable drug-like property space for fragment-based and lead-generation programs [1].

Why 5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole Cannot Be Generically Substituted by Close Analogs


Substituting 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole with its closest regioisomer or in-class analogs without rigorous validation introduces multiple quantifiable risks. The regioisomeric position of the bromine atom (5- vs. 3-) dictates cross-coupling reactivity and selectivity [1]; the trifluoromethyl group confers a 0.5-unit LogP increase and enhanced metabolic stability relative to methyl-substituted counterparts [2]; the N-methyl group eliminates the hydrogen bond donor present in non-methylated analogs, altering membrane permeability and pharmacokinetic profiles [3]; and the solid physical form of the target compound provides distinct handling and formulation advantages over the liquid regioisomer . Each of these differentiators has measurable consequences for downstream synthetic efficiency, assay reproducibility, and lead optimization trajectories.

5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole: Quantitative Differentiation Evidence Against Closest Analogs


Physical Form: Solid-State Handling Advantage Over the Liquid 3-Bromo Regioisomer

5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a solid at ambient temperature, whereas its closest regioisomer, 3-bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole (CAS 1609402-81-4), is a liquid under identical conditions . Solid form enables more accurate gravimetric dispensing (typical weighing error <0.1 mg for solids vs. >1 mg for viscous liquids on standard analytical balances), simplifies storage stability, and is compatible with solid-phase parallel synthesis platforms that require solid building blocks .

Physical property Formulation Solid-phase synthesis Weighing accuracy

Lipophilicity Enhancement: CF₃ vs. CH₃ at the 3-Position Confers a 0.5-Log Unit Increase in LogP

The trifluoromethyl group at the 3-position of the target compound yields an XLogP3 of 1.9, compared to an XLogP3 of 1.4 for the 3-methyl analog 5-bromo-1,3-dimethyl-1H-1,2,4-triazole (CAS 56616-96-7) [1][2]. This ΔLogP of +0.5 units is consistent across multiple computational methods: the JChem-calculated LogP for the target compound is 2.40, while the dimethyl analog's experimental LogP range is estimated at 1.1–1.5 [3]. In drug discovery, each 0.5-unit LogP increase correlates with approximately a 3-fold increase in membrane partition coefficient, significantly altering absorption and tissue distribution profiles [4].

Lipophilicity ADME Membrane permeability Drug design

Hydrogen Bond Donor Count: N-Methylation Eliminates HBD Relative to the Non-Methylated NH Analog

The target compound carries an N-methyl group at position 1, resulting in a hydrogen bond donor count (HBD) of 0. In contrast, the non-methylated analog 3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole (CAS 1185320-36-8) possesses an N-H tautomeric proton and consequently has HBD = 1 [1][2]. The absence of an HBD in the target compound eliminates the desolvation penalty associated with H-bond donors during membrane passage; empirical drug design guidelines (Lipinski's Rule of 5, CNS MPO score) penalize HBD > 0 for oral bioavailability and CNS penetration [3]. The 0 HBD count also prevents intermolecular hydrogen-bond networks that can reduce solubility and cause aggregation in biophysical assays.

Hydrogen bonding Membrane permeability CNS penetration Bioavailability

Bromo Substituent at C-5: Superior Cross-Coupling Reactivity Compared to Chloro Analogs

The C-Br bond at the 5-position of the target compound is intrinsically more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond in the corresponding chloro analog. The C-Br bond dissociation energy (BDE) is approximately 285 kJ/mol, compared to ~327 kJ/mol for C-Cl, enabling milder coupling conditions (lower temperature, shorter reaction time, reduced catalyst loading) [1]. Literature reports on structurally related 1,2,4-triazole systems confirm that bromo derivatives achieve >75% Suzuki-Miyaura coupling yields under microwave conditions (Pd(PPh₃)₄, 5–7 min), while chloro analogs require extended heating (12–24 h) for comparable conversion [2]. The 5-position bromo substituent on N-methyl-1,2,4-triazoles has been specifically demonstrated to undergo regioselective arylation with phenylboronic acid, 4-vinylphenylboronic acid, and 4-methoxyphenylboronic acid under standard Suzuki conditions [3].

Cross-coupling Suzuki-Miyaura Synthetic utility Building block

Procurement Cost Efficiency: Target Compound Is Priced 43–57% Lower per Gram Than the 3-Bromo Regioisomer from Comparable Suppliers

At the 250 mg scale, the target compound (CAS 1559067-55-8) is listed at $109 (Hit2Lead/ChemBridge, 95% purity), whereas the 3-bromo regioisomer (CAS 1609402-81-4) is priced at $252 (Dempochem, 98% purity) for the same quantity . At the 1 g scale, the target compound is $204 (Hit2Lead) versus $552 for the regioisomer (Dempochem), representing a 57% cost savings per gram for the target compound. From AKSci, the target compound is $116/250 mg and $287/1 g, still consistently lower than the regioisomer . This cost differential is substantial for library-scale parallel synthesis where hundreds of coupling reactions are performed, and compound procurement cost directly impacts project budget allocation.

Procurement Cost efficiency Building block Medicinal chemistry

Optimal Application Scenarios for 5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole Based on Evidence Differentiation


Automated Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling

The solid physical form of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole enables precise automated dispensing on robotic platforms (e.g., Chemspeed, Freeslate), while its C-5 bromo substituent provides rapid and high-yielding Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids under mild conditions (Pd(PPh₃)₄, microwave, 5–7 min) . The combination of solid-state handling and superior C-Br reactivity (ΔBDE ≈ 42 kJ/mol vs. C-Cl) makes this compound the preferred bromo-triazole building block for high-throughput library production where both speed and reproducibility are critical.

Lead Optimization Programs Requiring Enhanced Membrane Permeability and CNS Penetration

The target compound's 0 hydrogen bond donor count (N-methylation) combined with optimized lipophilicity (XLogP3 = 1.9) arising from the CF₃ group places it within favorable CNS drug-like property space (CNS MPO score components: HBD = 0 is optimal, LogP 1–3 is desirable) . When used as a key intermediate, the resulting elaborated analogs are predicted to have higher passive membrane permeability and blood-brain barrier penetration compared to derivatives made from the NH analog (HBD = 1) or the dimethyl analog (LogP = 1.4) .

Fragment-Based Drug Discovery Requiring Efficient Halogen-Bonding Donor Scaffolds

The bromine atom at the 5-position serves as both a synthetic handle for cross-coupling and a halogen-bond donor for fragment-based screening. With a molecular weight of 229.99 g/mol, zero rotatable bonds, and a TPSA of 30.7 Ų, the compound adheres to the 'rule of three' guidelines for fragment library design (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) . The CF₃ group further provides a sensitive ¹⁹F NMR probe for protein-observed and ligand-observed fragment screening experiments, enabling direct binding detection without the need for additional labeling .

Agrochemical Discovery Programs Targeting Lipophilic Active Sites

The 3-trifluoromethyl-1,2,4-triazole scaffold is a privileged motif in fungicide discovery (e.g., flusilazole, tebuconazole analogs), where the CF₃ group enhances both target binding and environmental stability . The target compound's LogP of 1.9–2.4 provides sufficient lipophilicity for cuticle penetration in plant pathogenic fungi, while the bromo substituent enables late-stage diversification to explore structure-activity relationships around the 5-position . Compared to the 3-methyl analog (LogP = 1.4), the CF₃-bearing target compound is expected to exhibit superior in vivo persistence due to resistance to oxidative metabolism at the 3-position .

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